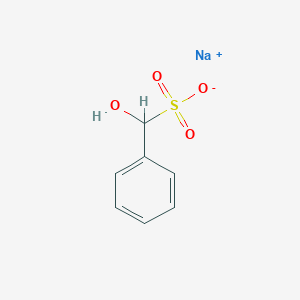

sodium;hydroxy(phenyl)methanesulfonate

Description

Sodium hydroxy(phenyl)methanesulfonate (C₇H₇O₄SNa) is a sulfonate salt characterized by a hydroxyphenyl group attached to a methanesulfonate backbone. This compound is widely utilized in organic synthesis, particularly as a reagent for constructing heterocyclic frameworks. For instance, it reacts efficiently with anthranilamide under microwave-assisted conditions in polar solvents like water or DMSO, yielding products such as 3a with 86% isolated yield . It also serves as a precursor in synthesizing benzimidazole derivatives, which exhibit antifungal activity . Its stability under thermal conditions and compatibility with diverse reaction media make it valuable in pharmaceutical chemistry.

Properties

IUPAC Name |

sodium;hydroxy(phenyl)methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S.Na/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h1-5,7-8H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFCSRYSLRPAOY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

Benzaldehyde reacts with sodium bisulfite in a two-phase system (aqueous and organic), forming the bisulfite adduct through nucleophilic attack at the carbonyl carbon. The process typically employs:

-

Molar ratio : 1:1 benzaldehyde to NaHSO₃, though excess bisulfite (2–3 equivalents) is used to drive completion.

-

Solvents : Toluene or chlorobenzene to dissolve benzaldehyde, paired with an aqueous NaHSO₃ solution.

-

Catalysts : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) or macrocyclic polyethers to enhance interfacial reactivity, reducing reaction time from >24 hours to 3–8 hours.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

A notable advancement involves avoiding alcohol co-solvents, which were historically used to homogenize phases but introduced purification challenges. Instead, controlled heating (60–65°C) and stirring in a biphasic system achieve >95% conversion within 5 hours.

Industrial-Scale Production Techniques

Large-Scale Reactor Design

Industrial protocols utilize batch reactors with:

Crystallization and Purification

Post-synthesis, the adduct is purified via:

-

Crystallization : Cooling the aqueous phase to 0°C yields >98% pure crystals.

-

Washing : Cold water (-10–25°C) removes residual NaHSO₃ and organic impurities.

-

Drying : Vacuum drying at 40–45°C for 18–24 hours achieves moisture content <0.1%.

Comparative Analysis of Methodologies

Traditional vs. Catalyzed Approaches

| Aspect | Traditional Method | Catalyzed Method (This Work) |

|---|---|---|

| Reaction Time | 24–48 hours | 3–8 hours |

| Yield | 70–80% | 92–95% |

| Purity | 85–90% (requires recrystallization) | >98% (single-step crystallization) |

| Solvent Use | Methanol/ethanol required | Toluene/chlorobenzene only |

The catalyzed method eliminates repetitive recrystallization steps, reducing production costs by ≈40%.

Challenges and Mitigation Strategies

Side Reactions and Impurities

-

Chlorinated Byproducts : Trace HCl from NaHSO₃ decomposition may form chloromethanesulfonate derivatives (e.g., (4-hydroxyphenyl) chloromethanesulfonate). Mitigated by maintaining pH >5.0 and using fresh bisulfite.

-

Residual Haze : Insoluble impurities in final product addressed via hot filtration (60–65°C) before crystallization .

Chemical Reactions Analysis

Types of Reactions

sodium;hydroxy(phenyl)methanesulfonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Catalysts: Often used to speed up the reactions, such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction can yield alcohols or hydrocarbons.

Scientific Research Applications

sodium;hydroxy(phenyl)methanesulfonate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Employed in studies involving biological systems and processes.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of various industrial products and materials

Mechanism of Action

The mechanism of action of sodium;hydroxy(phenyl)methanesulfonate involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, influencing their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Sodium Sulfonates

Aromatic Sodium Sulfonates

a) Sodium (4-Cyanophenyl)methanesulfonate (CAS 56105-98-7)

- Structural Difference: Features a cyano (–CN) substituent at the para position of the phenyl ring instead of a hydroxyl (–OH) group.

- This is corroborated by studies showing electron-donating substituents enhance reaction yields in sulfonate-based couplings .

b) Sodium Naphthalene Sulfonates

- Structural Difference : Contains a naphthalene ring system instead of a single phenyl group.

- Reactivity : Sodium naphthalene-1- and 2-sulfonates exhibit moderate reactivity in CuBr₂-catalyzed reactions, with yields lower than those of para-substituted phenyl sulfonates .

- Applications : Primarily employed in industrial processes (e.g., surfactants) rather than drug synthesis.

Aliphatic Sodium Sulfonates

a) Sodium Methanesulfonate (CH₃SO₃Na)

- Structural Difference : Lacks an aromatic ring, consisting of a simple methyl group attached to the sulfonate moiety.

- Reactivity : Less reactive than aromatic sulfonates due to the absence of conjugated π-systems. However, it is tolerated in CuBr₂-mediated reactions, yielding products at moderate efficiency (e.g., 3m–3o in Table 2 of ).

- Applications : Used in electroplating (e.g., Ni-Fe alloy coatings) and as a stabilizing agent in methanesulfonate electrolytes .

b) Sodium Hydroxymethanesulfonate (HOCH₂SO₃Na)

Comparative Data Table

Key Research Findings

- Substituent Effects : Electron-donating groups (e.g., –CH₃ in para position) on aromatic sulfonates enhance reaction efficiency, while electron-withdrawing groups (e.g., –CN) reduce yields .

- Solvent Compatibility: Sodium hydroxy(phenyl)methanesulfonate performs optimally in polar solvents (water/DMSO), whereas nonpolar solvents like toluene inhibit reactivity .

- Biological Relevance : Unlike aliphatic sulfonates, aromatic derivatives like sodium hydroxy(phenyl)methanesulfonate are directly linked to bioactive molecule synthesis, such as antifungal benzimidazoles .

Q & A

Q. How can researchers address discrepancies in NMR data across studies?

- Methodological Answer : Standardize solvent, temperature, and referencing (e.g., DSS in D₂O). For example, δ 5.46 ppm (hydroxyl proton) may shift if measured in CDCl₃ vs. D₂O. Cross-validate with HSQC or COSY for ambiguous peaks .

Safety and Handling

Q. What safety protocols are recommended for handling sodium hydroxy(phenyl)methanesulfonate?

- Methodological Answer : While direct toxicity data are limited, related sulfonates (e.g., sodium methanesulfonate) require standard PPE (gloves, goggles) due to potential irritation. Store in airtight containers at RT, avoiding moisture. First aid for exposure includes rinsing with water (15+ minutes for skin/eyes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.